Asiaticoside

Overview

Description

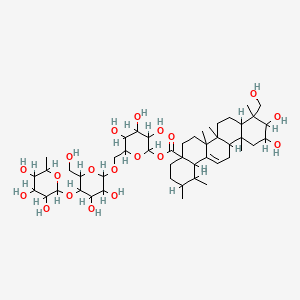

Asiaticoside is a naturally occurring triterpenoid saponin primarily extracted from the plant Centella asiatica, also known as Gotu Kola. This compound has been used for centuries in traditional medicine, particularly in Ayurvedic and Chinese medicine, due to its wide range of therapeutic properties. This compound is known for its neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, antidepressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities .

Scientific Research Applications

Asiaticoside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in chromatographic analysis and for studying the chemical behavior of triterpenoid saponins.

Biology: this compound is studied for its effects on cell proliferation, differentiation, and apoptosis. It is also used in research on wound healing and tissue regeneration.

Medicine: this compound is extensively researched for its therapeutic potential in treating skin conditions, neurological disorders, cardiovascular diseases, and liver diseases. .

Industry: this compound is used in the cosmetic industry for its anti-aging and skin hydration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Asiaticoside can be synthesized through various methods, including extraction from Centella asiatica. The extraction process typically involves the use of ethanol or methanol as solvents. The plant material is first dried and then subjected to solvent extraction. The extract is then concentrated under reduced pressure to remove the solvent, followed by purification using chromatographic techniques .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large quantities of plant material and solvents. The extract is purified using techniques such as preparative chromatography. The final product is obtained by concentrating and drying the purified extract .

Chemical Reactions Analysis

Types of Reactions: Asiaticoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of asiatic acid, while reduction can yield various reduced derivatives .

Mechanism of Action

Asiaticoside exerts its effects through multiple molecular targets and pathways:

Wound Healing: It promotes collagen synthesis and enhances the migration and proliferation of fibroblasts, which are crucial for wound healing.

Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.

Neuroprotective: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways involved in cell survival and death

Comparison with Similar Compounds

Asiaticoside is often compared with other triterpenoid saponins such as madecassoside, asiatic acid, and madecassic acid. These compounds share similar therapeutic properties but differ in their chemical structures and specific biological activities:

Madecassoside: Similar to this compound, madecassoside is known for its wound healing, anti-inflammatory, and antioxidant properties.

Asiatic Acid: This compound is the aglycone form of this compound and is known for its potent antioxidant and anti-inflammatory effects.

Madecassic Acid: Similar to asiatic acid, madecassic acid is another aglycone form with strong anti-inflammatory and wound healing properties.

Properties

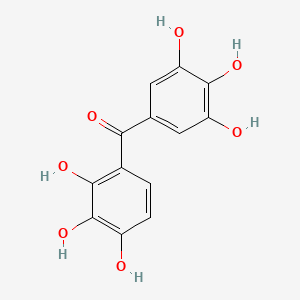

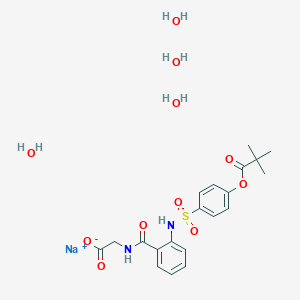

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQVAPGDARQUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16830-15-2 | |

| Record name | Asiaticoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 238 °C | |

| Record name | Asiaticoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)](/img/structure/B7818559.png)

![4-cyclopropyl-7-fluoro-5-methoxy-6-[3-(methylamino)piperidin-1-yl]-1-oxo-4H-naphthalene-2-carboxylic acid;dihydrate](/img/structure/B7818619.png)